

An In-depth Technical Guide to NSC61610: Discovery, Mechanism, and Preclinical Evaluation

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Compound of Interest

Compound Name: NSC61610

Cat. No.: B1680230

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Executive Summary

NSC61610 is a novel, orally active small molecule that has been identified as a potent ligand for the Lanthionine Synthetase C-like 2 (LANCL2) protein. Its discovery through advanced computational modeling and subsequent preclinical validation has positioned it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data associated with **NSC61610**, presented in a format tailored for researchers and drug development professionals. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.

Discovery and History

The discovery of **NSC61610** is a testament to the power of computational drug discovery pipelines. Researchers at the Nutritional Immunology and Molecular Medicine Laboratory (NIMML), founded in 2002 by Dr. Josep Bassaganya-Riera and Dr. Raquel Hontecillas, have been at the forefront of investigating LANCL2 as a therapeutic target for immune-mediated diseases.^[1] Their integrated approach combines computational modeling with experimental validation to accelerate the identification of novel therapeutic agents.

NSC61610 was identified through a structure-based virtual screening of the National Cancer Institute (NCI) Diversity Set II, a library of compounds with diverse chemical structures. A homology model of the human LANCL2 protein was constructed, and computational docking simulations were performed to predict the binding affinity of compounds from the library.[\[2\]](#)[\[3\]](#) **NSC61610** emerged as the top-ranking compound with the highest predicted binding affinity to LANCL2.[\[2\]](#) Subsequent in vitro and in vivo studies have validated its therapeutic potential in models of inflammatory bowel disease and influenza.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **NSC61610**, providing a clear comparison of its binding affinity and preclinical efficacy.

Table 1: Binding Affinity of **NSC61610** to LANCL2

Parameter	Value	Method	Reference
In silico Binding Energy	-11.1 kcal/mol	AutoDock Vina	[2]
Dissociation Constant (KD)	2.305 μ M	Surface Plasmon Resonance (SPR)	[5]

Table 2: In Vivo Efficacy of **NSC61610** in a Mouse Model of Influenza (H1N1pdm)

Parameter	Control Group	NSC61610-Treated Group (20 mg/kg/day, oral)	Reference
Mortality Rate (at 12 days post-infection)	60%	30%	[5]
Onset of Mortality	Day 6	Day 7	[5]
Leukocytic Infiltration Score (peak at day 7)	~3	< 2	[5]
TNF- α mRNA Expression (lung, day 7)	Significantly elevated	Reduced	[5]
MCP-1 mRNA Expression (lung, day 3 & 7)	Significantly elevated	Reduced	[5]
IL-10 Concentration (lung, day 12)	Baseline	Significantly increased	[5]

Table 3: In Vivo Efficacy of **NSC61610** in a Mouse Model of DSS-Induced Colitis

Parameter	Control Group	NSC61610-Treated Group (20 mg/kg/day, oral)	Reference
Disease Activity Index (DAI)	Significantly elevated	Significantly reduced	[2]
Colonic Inflammatory Gene Expression	Upregulated	Down-modulated	[2]
Regulatory T cell (Treg) Responses	Baseline	Favored	[2]

Mechanism of Action

NSC61610 exerts its anti-inflammatory effects by binding to and activating the LANCL2 protein. This interaction initiates a signaling cascade that ultimately leads to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). The key steps in this pathway are:

- **LANCL2 Binding:** **NSC61610** binds to a specific pocket on the LANCL2 protein.
- **Adenylate Cyclase Activation:** This binding event is thought to induce a conformational change in LANCL2, leading to the activation of associated adenylate cyclase.
- **cAMP Production:** Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **PKA Activation:** The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
- **PPAR γ Activation:** PKA, in turn, is involved in the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). The anti-inflammatory effects of **NSC61610** are dependent on PPAR γ expression, particularly in macrophages.[\[2\]](#)
- **IL-10 Production:** The activation of this pathway culminates in an increased production and secretion of IL-10.
- **Immunoregulation:** IL-10 then acts to suppress pro-inflammatory responses, for instance by down-regulating the expression of cytokines like TNF- α and MCP-1.[\[5\]](#) The therapeutic effects of **NSC61610** are abrogated in the absence of LANCL2 or when IL-10 is neutralized, confirming the critical role of this pathway.[\[5\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **NSC61610**.

Surface Plasmon Resonance (SPR) for Binding Affinity

- **Objective:** To determine the binding kinetics and affinity of **NSC61610** to purified LANCL2 protein.
- **Instrumentation:** A Biacore T200 or similar SPR instrument.

- Procedure:
 - Recombinant human LANCL2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
 - A reference flow cell is prepared with no immobilized protein to serve as a control for non-specific binding.
 - A series of concentrations of **NSC61610** (e.g., 1.57, 3.13, 6.25, 12.5 μ M) are prepared in a suitable running buffer (e.g., HBS-EP+).
 - The **NSC61610** solutions are injected over the sensor chip surface at a constant flow rate.
 - The association and dissociation of **NSC61610** are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
 - The sensor chip is regenerated between each injection cycle using a regeneration solution (e.g., a pulse of glycine-HCl, pH 2.5).
 - The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant (K_D).

In Vivo Influenza A (H1N1pdm) Mouse Model

- Objective: To evaluate the therapeutic efficacy of **NSC61610** in a lethal model of influenza infection.
- Animal Model: 8-10 week old C57BL/6 mice.
- Procedure:
 - Mice are anesthetized and intranasally challenged with a lethal dose of Influenza A H1N1pdm virus (e.g., 350 plaque-forming units).
 - **NSC61610** is formulated in a vehicle solution (e.g., PBS containing 2-hydroxypropyl-beta-cyclodextrin).

- Beginning on the day of infection (Day 0), mice are treated daily with **NSC61610** (20 mg/kg) or vehicle via oral gavage for a specified duration (e.g., 12 days).
- Mice are monitored daily for morbidity (e.g., weight loss, clinical signs of illness) and mortality.
- At specified time points (e.g., days 3, 7, and 12 post-infection), subgroups of mice are euthanized, and lung tissues are collected for analysis.
- Lung homogenates are used to quantify viral titers (plaque assay), cytokine and chemokine mRNA expression (qRT-PCR), and protein levels (ELISA or cytokine bead array).
- Lung tissues are also fixed for histopathological analysis to assess the degree of inflammation and tissue damage.

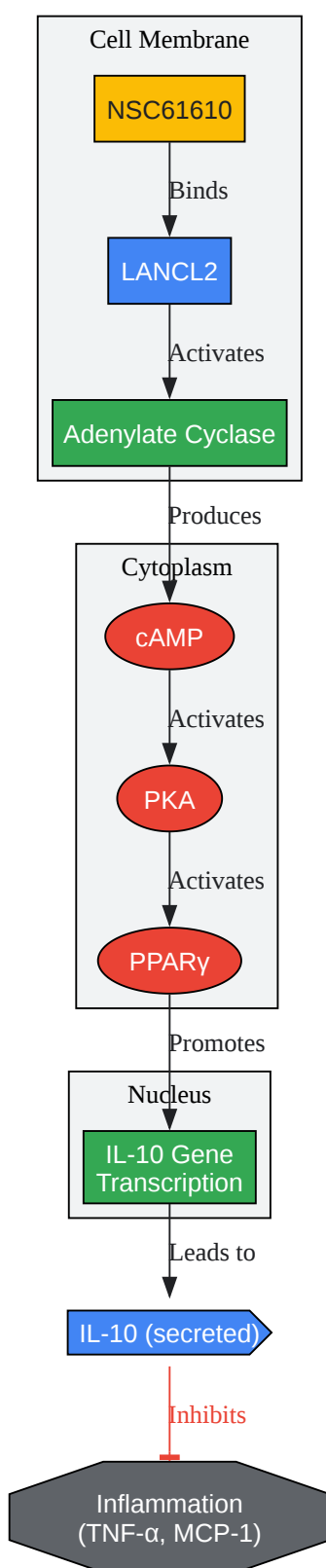
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

- Objective: To assess the anti-inflammatory efficacy of **NSC61610** in a model of inflammatory bowel disease.
- Animal Model: C57BL/6 mice.
- Procedure:
 - Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for a period of 5-7 days.
 - **NSC61610** (e.g., 0.5, 10, or 20 mg/kg) or vehicle is administered daily by oral gavage starting from the first day of DSS administration.
 - A Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.
 - At the end of the treatment period, mice are euthanized, and the colons are excised.

- Colon length is measured as an indicator of inflammation.
- Colon tissues are collected for histological evaluation of inflammation and tissue damage, and for the analysis of inflammatory gene expression by qRT-PCR.
- Immune cells from the spleen and mesenteric lymph nodes can be isolated and analyzed by flow cytometry to assess the effect of **NSC61610** on immune cell populations, such as regulatory T cells.

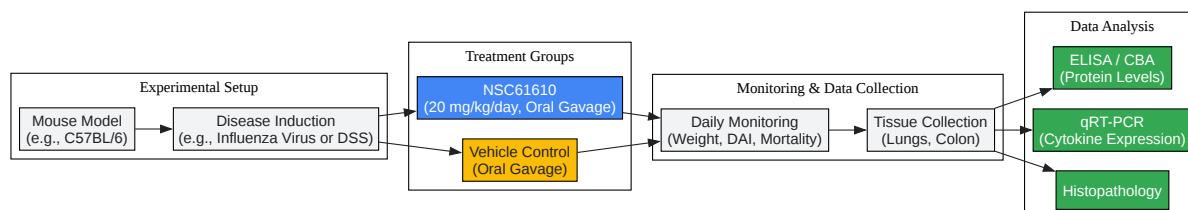
Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of **NSC61610** and a typical experimental workflow for its in vivo evaluation.



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Caption: **NSC61610** Signaling Pathway.



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Caption: In Vivo Experimental Workflow.

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